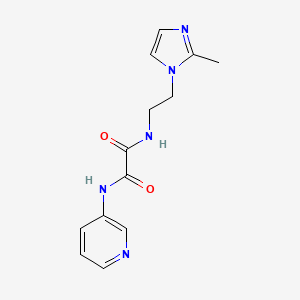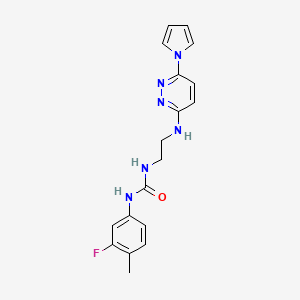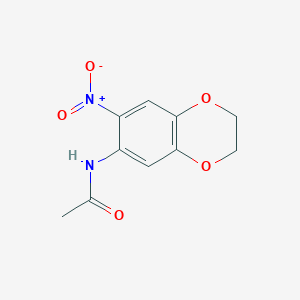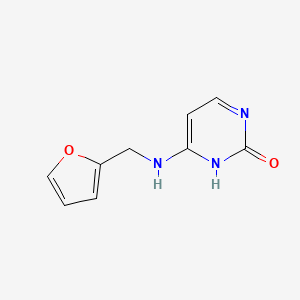
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Wirkmechanismus
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide binds to the c-Myc/Max complex and disrupts the interaction between the two proteins. This results in the inhibition of c-Myc-mediated transcriptional activation, which is essential for cell growth and proliferation. The inhibition of c-Myc has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor effects in various cancer cell lines. It has also been shown to inhibit the growth of cancer cells in animal models. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of damaged or abnormal cells.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a small molecule inhibitor that targets protein-protein interactions, which makes it an attractive candidate for drug development. Its small size and specificity make it a useful tool for studying the role of c-Myc in cancer biology. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide. One potential direction is to optimize the synthesis method to improve the solubility and stability of the compound. Another direction is to study the efficacy of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the potential use of this compound in other diseases, such as neurodegenerative diseases, should be explored. Overall, this compound has the potential to be a valuable tool in the development of new cancer therapies and the study of c-Myc-mediated transcriptional regulation.
Synthesemethoden
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 2-methylimidazole with ethyl bromoacetate to form 2-(2-methyl-1H-imidazol-1-yl)ethyl acetate. The resulting compound is then reacted with hydrazine hydrate to form 2-(2-methyl-1H-imidazol-1-yl)ethyl hydrazinecarboxylate. The final step involves the reaction of 2-(2-methyl-1H-imidazol-1-yl)ethyl hydrazinecarboxylate with 3-pyridinecarboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide has been extensively studied for its potential use in drug development. It has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which is involved in the regulation of cell growth and proliferation. Inhibition of this interaction has been shown to have anti-tumor effects in various cancer cell lines, making this compound a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-10-15-5-7-18(10)8-6-16-12(19)13(20)17-11-3-2-4-14-9-11/h2-5,7,9H,6,8H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDORSHIETAYNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2900819.png)
![3-Amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraene-4-carbonitrile](/img/structure/B2900820.png)
![4-[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B2900821.png)
![(2-Chloro-4-fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2900822.png)
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900823.png)


![Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2900828.png)
![2-Chloro-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]acetamide](/img/structure/B2900832.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2900833.png)



![ethyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2900841.png)